molecular formula C12H15F2N3O B5598451 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride

1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride

Katalognummer B5598451
Molekulargewicht: 255.26 g/mol
InChI-Schlüssel: ONRJMGMJCCWMMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride, also known as DPAH, is a small molecule compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. DPAH is a member of the azepane class of compounds and is a potent inhibitor of a specific enzymatic pathway, making it a promising candidate for the treatment of various diseases.

Wirkmechanismus

1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride binds to the active site of FAAH and inhibits its enzymatic activity, leading to an increase in the levels of endocannabinoids in the body. This increase in endocannabinoid levels has been shown to have various therapeutic effects such as pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride in lab experiments is its specificity for FAAH inhibition, which allows for the selective modulation of endocannabinoid levels without affecting other signaling pathways. However, one limitation of using 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride is its relatively low potency compared to other FAAH inhibitors, which may require higher concentrations of the compound to achieve the desired effects.

Zukünftige Richtungen

There are several future directions for research on 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride. Another area of interest is the investigation of the potential therapeutic effects of 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride in various disease models, including cancer and inflammatory bowel disease. Additionally, the safety and pharmacokinetics of 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride need to be further studied to determine its potential as a therapeutic agent.

Synthesemethoden

The synthesis of 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride involves the reaction of 3,5-difluoro-2-pyridinecarboxylic acid with 3-azepanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of a specific enzyme called fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. Endocannabinoids are lipid-based signaling molecules that play a role in various physiological processes such as pain sensation, appetite regulation, and mood.

Eigenschaften

IUPAC Name

(3-aminoazepan-1-yl)-(3,5-difluoropyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N3O/c13-8-5-10(14)11(16-6-8)12(18)17-4-2-1-3-9(15)7-17/h5-6,9H,1-4,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRJMGMJCCWMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)N)C(=O)C2=C(C=C(C=N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.